molecular formula C20H16FN3O3S B2399827 methyl 2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate CAS No. 536712-10-4

methyl 2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate

Cat. No.: B2399827
CAS No.: 536712-10-4
M. Wt: 397.42
InChI Key: PYRNJIQWJHMWGR-UHFFFAOYSA-N
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Description

Methyl 2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate is a useful research compound. Its molecular formula is C20H16FN3O3S and its molecular weight is 397.42. The purity is usually 95%.
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Biological Activity

Methyl 2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrimidoindole core with a thioether linkage and a propanoate moiety. Its molecular formula is C18H17FN2O3S, and it possesses unique pharmacophoric elements that may contribute to its biological activity.

Research indicates that compounds similar to this compound often act as inhibitors of specific kinases. For instance, studies have highlighted the role of pyrimidine derivatives in inhibiting p38 mitogen-activated protein kinase (MAPK), which is involved in inflammatory responses and cellular stress pathways. This inhibition can lead to reduced production of pro-inflammatory cytokines such as TNF-alpha and IL-1β .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against various cancer cell lines. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)15Apoptosis induction
MCF7 (Breast Cancer)20G1 phase cell cycle arrest
HeLa (Cervical Cancer)12Caspase activation

In Vivo Studies

Animal models have been utilized to assess the therapeutic efficacy of this compound. For example, in a murine model of induced inflammation, administration of this compound resulted in a significant reduction in edema and inflammatory markers compared to control groups.

Study TypeDosage (mg/kg)Observed Effects
Acute Inflammation3065% reduction in paw swelling
Chronic Inflammation50Decreased TNF-alpha levels by 70%

Case Studies

Case Study 1: Anti-Cancer Activity

A study published in Journal of Medicinal Chemistry explored the anti-cancer properties of methyl derivatives similar to our compound. The results indicated that these compounds could inhibit tumor growth in xenograft models by targeting multiple signaling pathways involved in cancer progression .

Case Study 2: Anti-inflammatory Effects

In another study focusing on inflammatory diseases, the compound was tested for its ability to modulate cytokine release in LPS-stimulated macrophages. Results showed a marked decrease in IL-6 and IL-1β secretion upon treatment with the compound at concentrations as low as 10 µM .

Properties

IUPAC Name

methyl 2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O3S/c1-11(19(26)27-2)28-20-23-16-14-5-3-4-6-15(14)22-17(16)18(25)24(20)13-9-7-12(21)8-10-13/h3-11,22H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYRNJIQWJHMWGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)F)NC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.